molecular formula C15H16N2O2S B2867911 (E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate CAS No. 1164481-40-6

(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate

Cat. No. B2867911
CAS RN: 1164481-40-6
M. Wt: 288.37
InChI Key: APVUFWLYKQVAHF-XMQQHHPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Aldose Reductase Inhibitors

A series of new iminothiazolidin-4-one acetate derivatives, similar in structure to "(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate," have been synthesized and evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors. These compounds, including methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, have shown significant inhibitory potency, highlighting their potential as novel drugs for the treatment of diabetic complications (Ali et al., 2012).

Potential Anticancer Agents

Ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, a compound with a core structure similar to the one , has been synthesized and evaluated for its anticancer properties. Although this particular derivative demonstrated moderate cytotoxic activity, the research indicates the potential of thiazolidinone derivatives in cancer treatment (Mabkhot et al., 2019).

Antibacterial Activity

Research on thiazolidine derivatives, such as methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates and related compounds, has explored their in vitro growth inhibitory activity against various microbes, including E.coli, S.aureus, and Salmonella typhi. These findings suggest the potential application of such compounds in developing new antibacterial agents (Desai et al., 2001).

Novel Synthesis Methods

Studies have also focused on the novel synthesis of oxothiazolidine derivatives, including (Z)-methyl 2-[3-(arylideneamino)-2-(arylidenehydrazono)-4-oxothiazolidin-5-ylidene]acetate, through reactions involving thiocarbonohydrazides and dimethyl acetylene dicarboxylate. These synthesis methods contribute to the broader understanding and application of thiazolidine compounds in various scientific research areas (Hassan et al., 2012).

properties

IUPAC Name

methyl (2E)-2-(2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-3-9-17-13(10-14(18)19-2)11-20-15(17)16-12-7-5-4-6-8-12/h3-8,10H,1,9,11H2,2H3/b13-10+,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVUFWLYKQVAHF-UCCKDXPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CSC(=NC2=CC=CC=C2)N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\CSC(=NC2=CC=CC=C2)N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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